molecular formula C6H7ClN4 B3118148 Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride CAS No. 232600-78-1

Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

Cat. No.: B3118148
CAS No.: 232600-78-1
M. Wt: 170.6 g/mol
InChI Key: PGNSOXCLGYNNJA-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (CAS: 232600-78-1) is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with an amine group at position 3 and a hydrochloride counterion. It is commercially available with a purity of 95% (Chemicell) and serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules . Its structural versatility allows for functionalization at multiple positions, enabling the development of derivatives with diverse biological activities.

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-5-4-9-10-3-1-2-8-6(5)10;/h1-4H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNSOXCLGYNNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)N)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232600-78-1
Record name pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are usually carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that can be optimized for large-scale manufacturing. These methods may include the use of continuous flow reactors and other advanced technologies to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or other nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Pyrazolo[1,5-a]pyrimidine derivatives exhibit a wide range of biological activities, making them promising candidates for drug development. Notably, they have been investigated for their potential as:

  • Anticancer Agents : Research indicates that these compounds can inhibit key signaling pathways involved in cancer cell proliferation. For instance, a study highlighted the development of selective inhibitors for phosphoinositide 3-kinase delta (PI3Kδ), which is crucial in cancer progression. The synthesized compounds demonstrated IC50 values as low as 18 nM against PI3Kδ, indicating potent anticancer activity .
  • Antimicrobial Agents : Pyrazolo[1,5-a]pyrimidines have shown efficacy against various pathogens, suggesting their potential use in treating infectious diseases .
  • Psychopharmacological Applications : Certain derivatives are being explored as anxiolytic agents, with compounds like zaleplon and indiplon being notable examples of pyrazolo[1,5-a]pyrimidine-based drugs used for sedation and anxiety relief .

Biological Research

Biochemical Probes
The compound serves as a biochemical probe in cellular studies. Its ability to selectively inhibit PI3Kδ has implications for understanding cellular processes such as growth and migration. By modulating these pathways, researchers can gain insights into disease mechanisms and therapeutic targets .

Cellular Effects
Studies have demonstrated that pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride affects various cellular processes, including:

  • Inhibition of Cell Proliferation : The compound has been shown to significantly reduce the proliferation of certain cancer cell lines .
  • Cytokine Production Modulation : By inhibiting PI3Kδ activity, it can alter cytokine production profiles, which is crucial in inflammatory responses .

Chemical Synthesis

Building Block in Organic Synthesis
this compound is frequently used as a building block for synthesizing more complex organic molecules. Its versatility allows for various chemical transformations:

  • Oxidation and Reduction Reactions : The compound can undergo oxidation with agents like hydrogen peroxide and reduction using sodium borohydride .
  • Nucleophilic Substitution : It is amenable to nucleophilic substitution reactions at the amino group, facilitating the introduction of diverse functional groups .

Material Science

Photophysical Properties
Recent studies have explored the exceptional photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives. Their tunable optical characteristics make them suitable for applications in materials science, particularly in developing new fluorescent materials and sensors .

Case Studies

Study Focus Findings
Anticancer ActivityIdentified potent PI3Kδ inhibitors with low IC50 values; potential use in targeted cancer therapies.
Antimicrobial PropertiesDemonstrated effectiveness against various bacterial strains; supports further development as antimicrobial agents.
Photophysical ApplicationsExplored as emergent fluorophores; potential applications in optical devices and sensors.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the disruption of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituents

The pyrazolo[1,5-a]pyrimidine scaffold is highly modifiable. Below is a comparative analysis of substituents and their impacts:

Compound Core Structure Substituents Key Features
Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride (CAS: 232600-78-1) Pyrazolo[1,5-a]pyrimidine -NH₂ at C3; HCl salt Hydrophilic due to HCl salt; used as a building block .
5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (153) Pyrazolo[1,5-a]pyrimidine -Br at C3; biphenyl and pyridinylmethyl groups at C5/C7 Enhanced lipophilicity; potential kinase inhibition inferred from structural motifs .
Pir-12-5c (25) Pyrazolo[1,5-a]pyrimidine -CF₃-phenyl at C3; imidazolylpropyl at C7; 5,6-dimethyl Optimized for aryl hydrocarbon receptor (AhR) modulation; 99% HPLC purity.
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a) Pyrazolo[1,5-a]pyrimidine -CONH-(4,6-dimethylpyrimidinyl) at C3; -NH₂ at C7 Carboxamide group enhances binding to CNS targets; tested as non-benzodiazepine agents.
Key Observations:
  • Electron-Withdrawing Groups (e.g., -Br, -CF₃) : Increase stability and binding affinity to hydrophobic pockets (e.g., kinases or AhR) .
  • Hydrochloride Salt : Improves aqueous solubility compared to free amines, critical for in vitro assays .
  • Carboxamide Derivatives : Introduce hydrogen-bonding capabilities, favoring interactions with enzymes or receptors .
Key Observations:
  • Chloride Intermediates : Commonly used for functionalization at C7 (e.g., Pir-12-5c) .
  • Chromatography vs. Recrystallization : Silica gel chromatography is preferred for polar derivatives, while recrystallization suits carboxamides .

Physicochemical Properties

Property Target Compound Compound 153 Pir-12-5c (25) 13a
Molecular Weight ~209.6 g/mol (HCl salt) 456.08 g/mol ~550 g/mol (estimated) 324.34 g/mol
Solubility High (due to HCl salt) Low (lipophilic substituents) Moderate (imidazole moiety) Moderate (carboxamide group)
Purity 95% Not specified 99% >95% (NMR-confirmed)

Biological Activity

Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is part of a larger class of pyrazolo-pyrimidine derivatives known for their ability to interact with various biological targets. The structural configuration of this compound allows it to exhibit significant inhibitory effects on specific enzymes and receptors.

  • Inhibition of Neutral Sphingomyelinase 2 (nSMase2) :
    • Research indicates that pyrazolo[1,5-a]pyrimidin-3-amine derivatives can inhibit nSMase2, an enzyme implicated in various cellular processes including apoptosis and inflammation. Compounds derived from this scaffold demonstrated IC50 values as low as 0.3 μM, indicating potent inhibitory activity .
    • The presence of the 3-amino group is crucial for maintaining inhibitory potency; modifications to this group significantly affect activity .
  • PI3Kδ Inhibition :
    • Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of PI3Kδ, a key enzyme in the PI3K/Akt signaling pathway involved in immune responses and cancer progression. Compounds exhibited IC50 values ranging from 0.018 μM to 1.892 μM, with notable selectivity over other PI3K isoforms .
  • Trk Receptor Inhibition :
    • Some derivatives have shown exceptional inhibition of TrkA receptors with IC50 values around 1.7 nM. The strategic modification of substituents on the pyrazolo ring enhances this activity, suggesting a promising avenue for developing cancer therapeutics targeting neurotrophic tyrosine receptor kinases (Trk) .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components:

Substituent Position Modification Effect on Activity
C(2)Benzimidazole groupsIncreased selectivity for PI3Kδ
C(3)Amide bond (e.g., picolinamide)Enhanced Trk inhibition
C(5)Difluorophenyl-substituted pyrrolidineFurther increase in Trk inhibition

These modifications illustrate how subtle changes in chemical structure can lead to significant variations in biological potency and selectivity.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited substantial anticancer activity against various cell lines, including HCT116 (colon cancer). The mechanism was linked to the inhibition of cell proliferation pathways .
  • Anti-inflammatory Effects :
    • Another investigation revealed that these compounds could modulate inflammatory responses by inhibiting key signaling pathways such as NF-κB and MAPK pathways. This suggests potential applications in treating autoimmune diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride

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